molecular formula C27H34ClN7O3S B12381225 Alk/egfr-IN-3

Alk/egfr-IN-3

Cat. No.: B12381225
M. Wt: 572.1 g/mol
InChI Key: AMMOSDRENOSFIO-KDXMTYKHSA-N
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Description

Alk/egfr-IN-3 is a dual-target kinase inhibitor designed to inhibit both the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). These receptors are crucial in the signaling pathways that regulate cell proliferation, survival, migration, and differentiation. The compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where mutations in EGFR and rearrangements in ALK are common oncogenic drivers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk/egfr-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity to both EGFR and ALK. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Alk/egfr-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines and electrophiles like halogenated compounds.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

Alk/egfr-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Alk/egfr-IN-3 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and ALK. This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The compound binds to the ATP-binding sites of these receptors, preventing their activation and subsequent phosphorylation of target proteins. This leads to the induction of apoptosis and inhibition of tumor growth .

Comparison with Similar Compounds

Alk/egfr-IN-3 is unique in its ability to simultaneously target both EGFR and ALK, making it more effective in treating cancers with coexisting mutations or rearrangements in these receptors. Similar compounds include:

These compounds, while effective, do not offer the dual-targeting capability of this compound, highlighting its uniqueness and potential advantages in cancer therapy.

Properties

Molecular Formula

C27H34ClN7O3S

Molecular Weight

572.1 g/mol

IUPAC Name

N-[5-[[5-chloro-4-[2-[(S)-ethylsulfinyl]anilino]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C27H34ClN7O3S/c1-7-25(36)30-20-15-21(23(38-6)16-22(20)35(5)14-13-34(3)4)32-27-29-17-18(28)26(33-27)31-19-11-9-10-12-24(19)39(37)8-2/h7,9-12,15-17H,1,8,13-14H2,2-6H3,(H,30,36)(H2,29,31,32,33)/t39-/m0/s1

InChI Key

AMMOSDRENOSFIO-KDXMTYKHSA-N

Isomeric SMILES

CC[S@](=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC

Canonical SMILES

CCS(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

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